Flupyrimin

Übersicht

Beschreibung

Flupyrimin ist ein neuartiges Insektizid, das von Meiji Seika Pharma Co., Ltd. entwickelt wurde. Es ist bekannt für seine einzigartigen biologischen Eigenschaften, darunter seine hohe Wirksamkeit gegen Imidacloprid-resistente Schädlinge und seine überlegene Sicherheit für Bestäuber. Die Verbindung wirkt als Nikotin-Antagonist an den nikotinischen Acetylcholinrezeptoren bei Insekten, wodurch sie gegen eine Vielzahl von Schädlingen wirksam ist .

Wirkmechanismus

Target of Action

Flupyrimin primarily targets the Nicotinic Acetylcholine Receptors (nAChR) . These receptors are crucial for rapid excitatory neurotransmission . In the context of pest control, this compound is particularly effective against major rice pests such as the brown plant hopper (BPH) and yellow stem borer (YSB) .

Mode of Action

This compound acts as a nicotinic antagonist . It binds to the multiple high-affinity binding components in the nAChR preparation . One of the this compound receptors is identical to the Imidacloprid (IMI) receptor, and the alternative is an IMI-insensitive subtype .

Biochemical Pathways

The nAChR is a prototypical ligand-gated ion channel responsible for rapid excitatory neurotransmission . The binding site interactions of nicotinic insecticides and related analogous ligands have been defined with mollusk ACh binding protein (AChBP), which is an appropriate surrogate of the extracellular ligand-binding domain of the nAChR .

Pharmacokinetics

It’s known that this compound has unique biological properties, including outstanding potency to imi-resistant rice pests .

Result of Action

The molecular and cellular effects of this compound’s action involve its interaction with the nAChR. It acts as a nicotinic antagonist, binding to the high-affinity components in the nAChR . This interaction disrupts the normal functioning of the nAChR, leading to the elimination of pests.

Action Environment

This compound is effective in various environments, particularly in rice fields where it targets major pests like BPH and YSB . It’s also noted for its superior safety towards pollinators , making it a more environmentally friendly option compared to other insecticides.

Biochemische Analyse

Biochemical Properties

Flupyrimin acts as a nicotinic antagonist in American cockroach neurons . It binds to the multiple high-affinity binding components in the house fly nicotinic acetylcholine (ACh) receptor (nAChR) preparation . One of the this compound receptors is identical to the imidacloprid receptor, and the alternative is an imidacloprid-insensitive subtype .

Cellular Effects

This compound has been found to be effective against major rice pests such as brown plant hopper (BPH) and yellow stem borer (YSB) . It has unique biological properties and residual control, which makes it effective against these pests .

Molecular Mechanism

This compound acts as a nicotinic antagonist, binding to the multiple high-affinity binding components in the house fly nicotinic acetylcholine (ACh) receptor (nAChR) preparation . The structure-activity relationships of this compound analogues in terms of receptor potency were examined, thereby establishing the this compound molecular recognition at the Aplysia californica ACh-binding protein, a suitable structural surrogate of the insect nAChR .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Flupyrimin beginnt mit der Acylierung von 2-Aminopyridin mit Ethyltrifluoracetoat unter stark basischen Bedingungen, was zum Natriumnitridderivat führt. Dieses ionisierte Amid wird dann mit 2-Chlor-5-(Chlormethyl)pyridin alkyliert, einem bekannten Neonicotinoid-Baustein, um this compound zu erzeugen .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Flupyrimin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an nukleophilen Substitutionen, aufgrund des Vorhandenseins reaktiver funktioneller Gruppen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zur Bildung verschiedener oxidierter Derivate führen, während Substitutionsreaktionen eine Reihe von substituierten Produkten liefern können .

Wissenschaftliche Forschungsanwendungen

Flupyrimin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung als Modellverbindung für die Untersuchung von Interaktionen mit dem nikotinischen Acetylcholinrezeptor und die Entwicklung neuer Insektizide

Biologie: Untersucht wurden seine Auswirkungen auf die Insektenphysiologie und das Insektenverhalten, insbesondere im Zusammenhang mit der Schädlingsbekämpfung

Medizin: Potenzielle Anwendungen bei der Entwicklung von Behandlungen für Krankheiten, die mit nikotinischen Acetylcholinrezeptoren zusammenhängen

Industrie: Weit verbreitet in der Landwirtschaft zur Schädlingsbekämpfung in Kulturen wie Reis, Weizen und Gemüse

5. Wirkmechanismus

This compound wirkt als Antagonist an den nikotinischen Acetylcholinrezeptoren bei Insekten. Es bindet an diese Rezeptoren, blockiert die Wirkung von Acetylcholin und stört die normale Neurotransmission. Dies führt zur Lähmung und zum Tod des Insekts. Die Verbindung hat eine hohe Affinität zu Insektenrezeptoren und eine geringe Affinität zu Säugetierrezeptoren, wodurch sie für Nicht-Zielorganismen sicher ist .

Vergleich Mit ähnlichen Verbindungen

Flupyrimin ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner hohen Wirksamkeit gegen Imidacloprid-resistente Schädlinge und seiner überlegenen Sicherheit für Bestäuber. Zu ähnlichen Verbindungen gehören:

Imidacloprid: Ein weit verbreitetes Neonicotinoid-Insektizid, jedoch weniger wirksam gegen resistente Schädlinge.

Nitenpyram: Ein weiteres Neonicotinoid mit ähnlicher Wirkung, aber anderen Bindungseigenschaften.

Thiacloprid: Ähnlich in der Struktur, aber mit unterschiedlichen Sicherheitsprofilen und Wirksamkeiten.

Der einzigartige Bindungsmechanismus und die hohe Selektivität von this compound für Insektenrezeptoren machen es zu einem wertvollen Werkzeug in der Schädlingsbekämpfung .

Eigenschaften

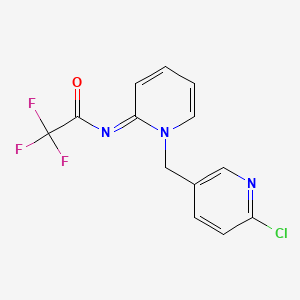

IUPAC Name |

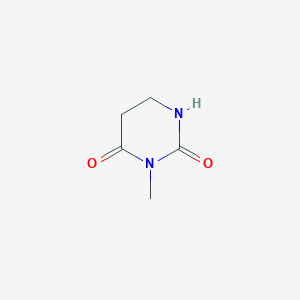

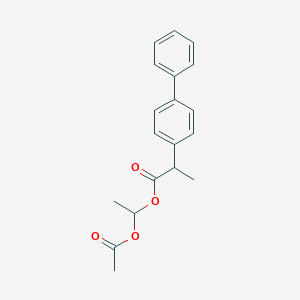

N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N3O/c14-10-5-4-9(7-18-10)8-20-6-2-1-3-11(20)19-12(21)13(15,16)17/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQKLWKZSFCKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=O)C(F)(F)F)N(C=C1)CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015150, DTXSID401337379 | |

| Record name | N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flupyrimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689566-03-7, 1363400-41-2 | |

| Record name | Flupyrimin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1689566037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flupyrimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPYRIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E43Q9V5U6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of flupyrimin?

A: this compound is a novel insecticide that acts as a nicotinic acetylcholine receptor (nAChR) antagonist. [, , , ] Unlike neonicotinoids such as imidacloprid, which bind to the same receptor, this compound exhibits a distinct binding mechanism. [, ] It primarily targets insect nAChRs, demonstrating excellent receptor affinity, and shows low affinity for rat α4β2 nAChRs, contributing to its favorable safety profile in rats. []

Q2: How does the structure of this compound contribute to its insecticidal activity and selectivity?

A: The two key pharmacophores responsible for this compound's insecticidal activity and selectivity are the pyridinylidene and trifluoroacetyl groups. [, ] Studies examining structure-activity relationships have revealed that modifications to these pharmacophores can significantly impact receptor potency. [, ] For example, replacing the amide fragment with a sulfonamide group led to the development of compound 2j, which exhibited good insecticidal activity against Aphis glycines while showing significantly lower acute oral and contact toxicity to Apis mellifera (honeybees). [] This suggests that the trifluoroacetyl group plays a crucial role in this compound's interaction with the insect nAChR. Further investigations using recombinant hybrid nAChRs have provided evidence that a fluorine atom within the trifluoroacetyl group directly interacts with amino acid residues on the β subunit of the receptor, contributing to its unique binding mechanism and selectivity. []

Q3: What are the environmental impacts of this compound?

A: this compound exhibits superior safety towards pollinators compared to other neonicotinoid insecticides. [, ] Compound 2j, a this compound analog, displayed significantly lower toxicity to honeybees (Apis mellifera) while maintaining effective insecticidal activity. [] This reduced bee toxicity is attributed to the absence of a hydrogen bond formation between the sulfonamide group of 2j and Arg173 of the β subunit in the honeybee nAChR. [] Despite its reduced toxicity to pollinators, it's still essential to evaluate this compound's long-term effects on other non-target organisms and its persistence in the environment to ensure its sustainable use.

Q4: What analytical techniques are employed to study this compound?

A: Various analytical techniques are used to characterize and quantify this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides structural information about the compound. [, ] High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule and confirm its molecular formula. [, ] Computational chemistry tools like density functional theory (DFT) analysis and molecular docking simulations are also utilized to study the interaction of this compound and its analogs with their target receptors, providing insights into their binding modes and supporting structure-activity relationship studies. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide](/img/structure/B3323700.png)

![(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate](/img/structure/B3323713.png)